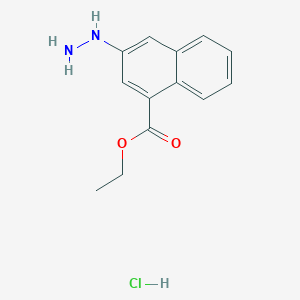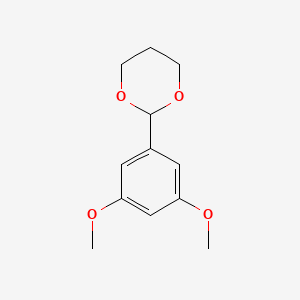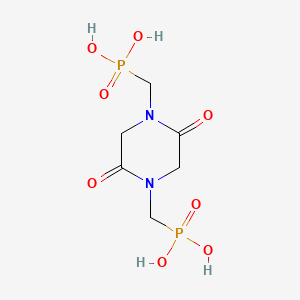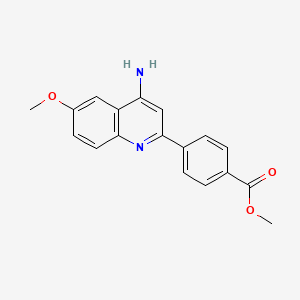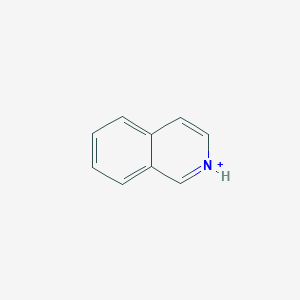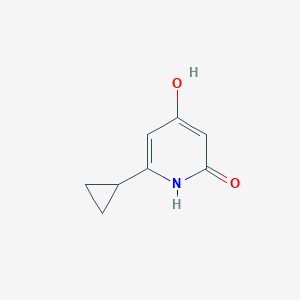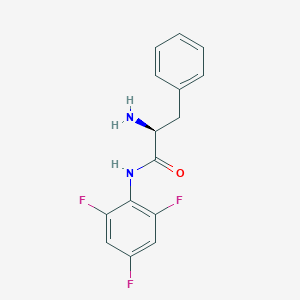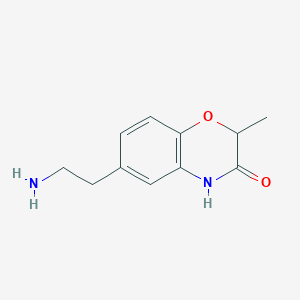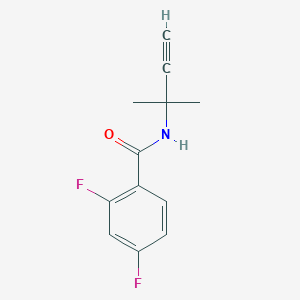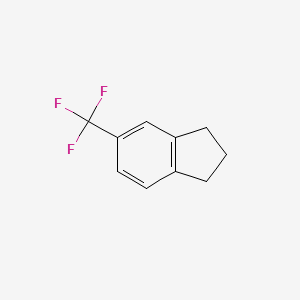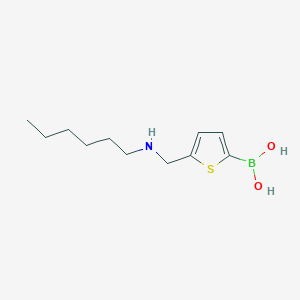
(5-((Hexylamino)methyl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((Hexylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (5-((Hexylamino)methyl)thiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5-((Hexylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate in the presence of an acid catalyst.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (5-((Hexylamino)methyl)thiophen-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its ability to form stable bonds with other molecules makes it useful in the fabrication of electronic devices and sensors.
Mechanism of Action
The mechanism by which (5-((Hexylamino)methyl)thiophen-2-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various cellular pathways and processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring but without the hexylamino group.
Uniqueness
(5-((Hexylamino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both a hexylamino group and a boronic acid group on the thiophene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H20BNO2S |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
[5-[(hexylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-2-3-4-5-8-13-9-10-6-7-11(16-10)12(14)15/h6-7,13-15H,2-5,8-9H2,1H3 |
InChI Key |
DMKWXPKFIIZNLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


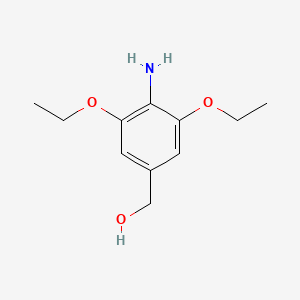
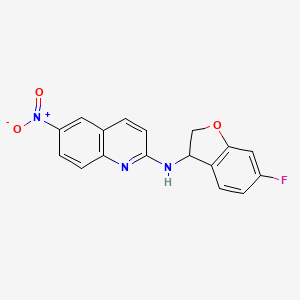
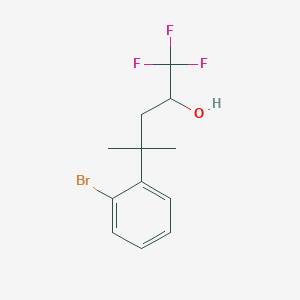
![[3-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B8376330.png)
